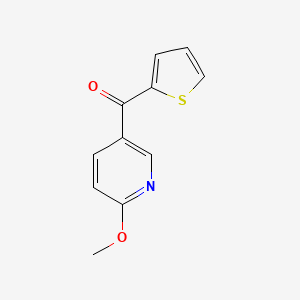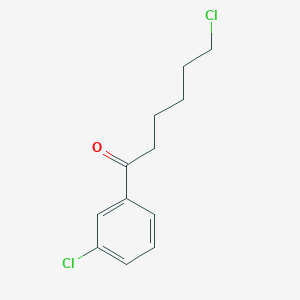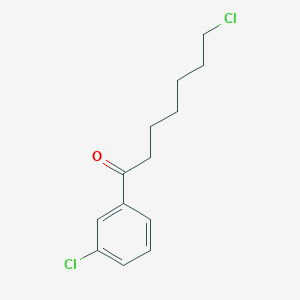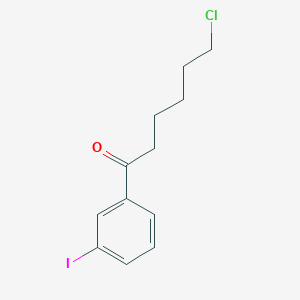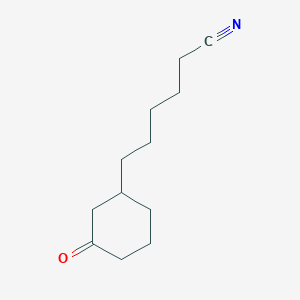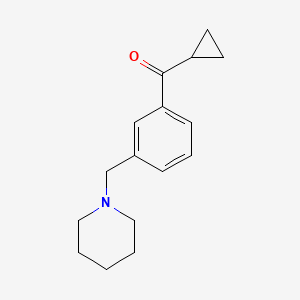![molecular formula C17H21BO3 B1368694 (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1072951-79-1](/img/structure/B1368694.png)
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Übersicht
Beschreibung
“(4’-(Pentan-2-yloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, also known as Oxybiphenylboronic acid, is a chemical compound with significant potential for use in scientific research and industrial applications. It is used as a laboratory chemical and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C17H21BO3 and it has a molecular weight of 284.1600 g/mol . The structure consists of a biphenyl core with a pentan-2-yloxy group attached to one of the phenyl rings and a boronic acid group attached to the other phenyl ring.Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used in organic chemistry .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
1. Utility in Organic Synthesis and Medicinal Chemistry
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a compound of interest in the field of organic chemistry and medicinal chemistry. Boronic acids like this one are valued for their role in the synthesis of biphenyls via palladium(0) catalyzed cross-coupling reactions with aryl halides, known as the Suzuki reaction. This process is significant due to its utility in the creation of complex organic structures and its implications in drug discovery (Tyrrell & Brookes, 2003).
2. Potential in Biological Applications
Boronic acids, including derivatives like this compound, are being explored for their applications in biology. They have uses in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of additional functional groups, such as aminophosphonic acid, into boronic acids can open up new opportunities for application in these areas (R. Zhang et al., 2017).
3. Role in Developing Organic Room-Temperature Phosphorescent Materials
Cyclic esterification of aryl boronic acids, a category to which this compound belongs, can be a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. These materials have potential applications in various fields, including display technologies and sensing (Kai Zhang et al., 2018).
4. Application in Fluorescent Chemosensors
Boronic acids, such as the subject compound, can be used in the development of fluorescent chemosensors. These chemosensors can distinguish between different types of carbohydrates based on their binding to the boronic acid, revealing stereochemical information about the carbohydrates. This has implications in various biochemical and medical applications (David Oesch & N. Luedtke, 2015).
5. Importance in the Synthesis of Functionalized Biphenyl Systems
The use of boron-containing reagents in Suzuki reactions, where compounds like this compound play a crucial role, is important for the generation of carbon-carbon bonds. This is particularly significant in the synthesis of functionalized biphenyl systems, which are a backbone of organic synthesis (P. Soares et al., 2015).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Eigenschaften
IUPAC Name |
[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDSTWRPUFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584804 | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-79-1 | |
| Record name | B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



